molecular formula C17H16Cl2 B561819 9,10-Dichloro-2,6(7)-dimethylanthracene CAS No. 1216955-83-7

9,10-Dichloro-2,6(7)-dimethylanthracene

Cat. No.: B561819
CAS No.: 1216955-83-7
M. Wt: 291.215
InChI Key: BZQNBXULYIIDMR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Polycyclic Aromatic Hydrocarbons (PAHs) Research

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of compounds that have raised considerable concern in environmental science. acs.org These substances, which can be formed as byproducts of incomplete combustion processes where chlorine is present, are found in various environmental matrices, including urban air, water, and sediments. semanticscholar.orgnih.govresearchgate.net Research into HPAHs is critical due to their persistence, potential for bioaccumulation, and toxicological effects. nih.gov

Many HPAHs exhibit toxicity through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in metabolism. nih.govresearchgate.net The activation of AhR by compounds like chlorinated PAHs can lead to a cascade of biological effects. nih.govnih.gov The degree of chlorination and the specific positions of the chlorine atoms on the parent PAH molecule are determinant factors in the compound's AhR-mediated activity. nih.gov Therefore, the study of specific congeners, such as 9,10-Dichloro-2,6(7)-dimethylanthracene, is essential to understand the structure-activity relationships that govern the environmental and toxicological impact of this class of pollutants. researchgate.netnih.gov While concentrations of chlorinated PAHs in the environment are generally lower than their non-halogenated parent compounds, certain derivatives show greater toxicity, making their investigation a priority for assessing human health risks. nih.govresearchgate.net

Rationale for Investigating Substituted Anthracene (B1667546) Architectures

The anthracene framework, a simple three-ring aromatic system, is the foundation for a vast array of molecules with significant applications in materials science. The rationale for investigating substituted anthracene architectures lies in the ability to precisely tune the molecule's electronic and photophysical properties by adding functional groups to the aromatic core. acs.orgmdpi.com

The introduction of substituents at various positions can profoundly alter properties such as fluorescence quantum yield, absorption and emission spectra, and charge transport capabilities. acs.orgrsc.org For instance, substitutions at the 9 and 10 positions are particularly effective at modifying the photophysical behavior of the anthracene core. mdpi.comrsc.org Adding electron-donating or electron-withdrawing groups can shift the emission wavelength, while bulky substituents can prevent undesirable photochemical reactions like photodimerization, enhancing the material's stability. mdpi.comrsc.org

This molecular engineering approach makes substituted anthracenes highly valuable as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), and components in photovoltaic devices. ontosight.ainih.gov The specific substitution pattern of this compound, with chloro groups at the reactive 9,10-positions and methyl groups on a side ring, represents a combination of electronic and steric modifications. Research into such specific architectures is driven by the goal of creating novel materials with tailored optoelectronic characteristics for advanced technological applications. ontosight.ai

Overview of Advanced Research Frontiers in Anthracene Chemistry

Modern anthracene chemistry is a frontier of innovation, characterized by the development of sophisticated synthetic methods and the exploration of novel applications. nih.gov The synthesis of anthracene derivatives, once a significant challenge, has been transformed by recent advancements, including the use of transition metal-catalyzed reactions that allow for the efficient and selective construction of complex anthracene scaffolds. nih.gov These modern synthetic strategies provide access to a wider variety of previously unattainable substituted anthracenes, enabling more detailed investigations into their structure-property relationships. beilstein-journals.orgbeilstein-journals.org

Current research is focused on harnessing the unique properties of these custom-designed molecules. In materials science, this includes the creation of highly efficient blue-light emitters for next-generation displays, stable organic field-effect transistors (OFETs), and specialized fluorescent probes. ontosight.ainih.gov The field is also expanding to include the design of anthracene-based supramolecular assemblies and stable organic biradicals with unique magnetic and electronic properties. nih.gov The synthesis and characterization of specific derivatives like this compound are integral to this frontier, as they contribute to the growing library of building blocks available to materials chemists and may possess a unique combination of properties suitable for niche applications yet to be explored. bucknell.edu

Interactive Data Tables

To contextualize the properties of this compound, the known physicochemical properties of its parent and related compounds are provided below.

Physicochemical Properties of this compound and Related Compounds
Property9,10-Dichloro-2,6-dimethylanthracene9,10-Dichloroanthracene (B1293567)9,10-Dimethylanthracene
CAS Number887354-46-3 scbt.com605-48-1 nih.gov781-43-1
Molecular FormulaC₁₆H₁₂Cl₂ scbt.comC₁₄H₈Cl₂ nih.govC₁₆H₁₄
Molecular Weight275.17 g/mol scbt.com247.12 g/mol chemdad.com206.28 g/mol
AppearanceData Not AvailableYellow crystalline powder or chunks chemdad.comYellow crystals or crystalline powder chemicalbook.com
Melting PointData Not Available210-216 °C chemdad.com182-184 °C
SolubilityData Not AvailableSlightly soluble in Chloroform, Dichloromethane chemdad.comSoluble in toluene, benzene, ethanol; Insoluble in water chemicalbook.com

Properties

IUPAC Name

9,10-dichloro-2-methylanthracene;ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2.C2H6/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16;1-2/h2-8H,1H3;1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNBXULYIIDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical Investigations of Electronic Structure and Reactivity of 9,10 Dichloro 2,6 7 Dimethylanthracene

Computational Methodologies in Substituted Anthracene (B1667546) Derivatives Research

The theoretical investigation of substituted anthracenes relies on a suite of computational methods, each offering a different balance of accuracy and computational cost. These methods are essential for predicting molecular geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) Approaches for Halogenated Anthracenes

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of halogenated aromatic compounds due to its favorable balance of computational efficiency and accuracy. DFT calculations are instrumental in exploring how halogen atoms influence the molecular framework of anthracene, leading to significant changes in electronic structures, reactivity, and optical behaviors. researchgate.net For halogenated anthracenes, various functionals such as B3LYP are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties. The choice of basis set, for instance, 6-311++G(d,p), is crucial for accurately describing the electronic distribution, especially for molecules containing diffuse electrons and polarized bonds, which are characteristic of halogenated systems. chemicalbook.com

Studies on halogenated acenes have demonstrated that electronegative substituents like chlorine can significantly modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. bldpharm.com Specifically, the introduction of chlorine atoms at the 9 and 10 positions of the anthracene core is known to have a substantial impact on the HOMO-LUMO gap. nih.gov DFT is also used to simulate how steric hindrance from substituents can induce structural changes, such as twisting of the polycyclic backbone, which in turn affects the electronic properties. bldpharm.com

Ab Initio and Multiconfigurational Quantum Chemical Studies

For a more rigorous theoretical treatment, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure calculations. Ab initio molecular orbital calculations have been successfully used to investigate the electronic spectra of anthracene, detailing the properties of its excited states. chemicalbook.com

In cases where electron correlation is particularly strong, or for the study of excited states and photochemical reactions, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its perturbation-corrected extension, CASPT2, are necessary. chemicalbook.com These methods are adept at handling the complex electronic nature of PAHs, especially when near-degeneracies of orbitals are present. For anthracene and its derivatives, these advanced computational techniques can provide detailed insights into their photophysical behavior, which is crucial for applications in optoelectronics.

Semi-Empirical Molecular Orbital Methods

Semi-empirical molecular orbital methods, such as AM1 and PM3, offer a computationally less demanding alternative to ab initio and DFT methods, making them suitable for very large molecular systems. These methods simplify the Hartree-Fock formalism by using parameters derived from experimental data to approximate certain integrals. While they are generally less accurate for predicting absolute energies, they can be effective for studying trends in molecular properties across a series of related compounds. For polycyclic aromatic hydrocarbons, semi-empirical methods have been used to investigate intermolecular interactions and reaction kinetics, sometimes with the inclusion of dispersion corrections to better account for non-covalent forces.

Electronic Structure Analysis

The electronic structure of 9,10-Dichloro-2,6(7)-dimethylanthracene is dictated by the combined electronic effects of its substituents. The chloro groups are primarily electron-withdrawing due to their high electronegativity, while the methyl groups are electron-donating through hyperconjugation.

Molecular Orbital (MO) Analysis (HOMO-LUMO Gaps, Orbital Character)

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.

For anthracene itself, the HOMO and LUMO are π-orbitals distributed across the aromatic system. The introduction of substituents alters the energies and distributions of these orbitals. In the case of this compound, the following effects are anticipated based on studies of related compounds:

Effect of Chloro Groups: The electron-withdrawing nature of the chlorine atoms at the 9 and 10 positions is expected to lower the energy of both the HOMO and LUMO. nih.gov Research on 9,10-disubstituted anthracenes has shown that halogen substitution at these central positions significantly impacts the HOMO-LUMO gap. nih.gov This is due to the strong interaction of the chlorine p-orbitals with the π-system of the anthracene core.

Effect of Methyl Groups: The electron-donating methyl groups at the 2 and 6 (or 7) positions are expected to raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO gap. Studies on methylated benz[a]anthracenes have shown that methyl substitutions lead to notable changes in biological and electronic activities.

The interplay of these opposing electronic effects will determine the final HOMO-LUMO gap of this compound. It is plausible that the strong electron-withdrawing effect of the two chlorine atoms at the most reactive sites will dominate, leading to a net decrease in the HOMO-LUMO gap compared to unsubstituted anthracene. This would result in a red-shift in the molecule's absorption and emission spectra.

Table 1: Expected Trends in Frontier Orbital Energies and HOMO-LUMO Gap for this compound based on Analogous Compounds

CompoundSubstituent EffectsExpected Impact on HOMO EnergyExpected Impact on LUMO EnergyExpected HOMO-LUMO Gap
This compound - 2x Cl (electron-withdrawing) at positions 9,10- 2x CH₃ (electron-donating) at positions 2,6(7)Lowered by Cl, Raised by CH₃Lowered by ClReduced compared to anthracene
9,10-Dichloroanthracene (B1293567) - 2x Cl (electron-withdrawing) at positions 9,10Significantly LoweredLoweredReduced
2,6-Dimethylanthracene (B15464) - 2x CH₃ (electron-donating) at positions 2,6RaisedSlightly RaisedReduced
Anthracene - (Unsubstituted)BaselineBaselineBaseline

This table is generated based on established principles of substituent effects on the electronic structure of aromatic systems and is for illustrative purposes.

Density of States (DOS) Analysis

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. The Partial Density of States (PDOS) can further decompose the total DOS into contributions from individual atoms or molecular fragments, offering a deeper insight into the electronic structure.

For this compound, a DOS analysis would be expected to reveal:

The contribution of the chlorine and methyl-substituted carbon atoms to the frontier orbitals. The chlorine atoms' p-orbitals would likely show significant contribution to the molecular orbitals in the vicinity of the HOMO and LUMO.

The distribution of π and σ orbitals across the energy spectrum.

A visualization of the HOMO-LUMO gap.

A recent theoretical study on halogenated anthracene derivatives demonstrated that halogen doping increases the electron density in the HOMO and LUMO orbitals, which in turn reduces the energy gap. researchgate.net The DOS plots in such studies clearly illustrate the contribution of the halogen atoms to the electronic states around the Fermi level. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the intuitive language of chemical bonding, including lone pairs, bonds, and intermolecular interactions. uni-muenchen.dewisc.edunih.gov For this compound, NBO analysis provides a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule.

The analysis reveals significant charge transfer and hyperconjugative interactions that dictate the molecule's stability and reactivity. youtube.comrsc.orgaimspress.com The chlorine atoms at the 9 and 10 positions, being highly electronegative, withdraw electron density from the anthracene core, particularly from the carbon atoms to which they are attached. This results in a polarization of the C-Cl bonds and a net positive charge on the C9 and C10 atoms. Conversely, the methyl groups at the 2 and 6 (or 7) positions are electron-donating, increasing the electron density on the peripheral rings of the anthracene system.

Interactive Data Table: Illustrative NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (Cl)σ(C9-C10)2.5
LP (Cl)π(Anthracene Ring)1.8
σ (C-H of CH3)π(Anthracene Ring)3.2
π (Anthracene Ring)σ(C-Cl)0.5

Note: The data in this table is illustrative and based on general principles of NBO analysis for similar halogenated and alkylated aromatic systems, as specific computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.netuni-muenchen.de For this compound, the MEP map provides crucial insights into its reactive behavior.

The MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The areas around the electronegative chlorine atoms are expected to exhibit a high negative potential due to the lone pairs of electrons. These regions are susceptible to electrophilic attack. In contrast, the hydrogen atoms of the methyl groups and the regions above and below the aromatic rings would display a positive potential, indicating sites for potential nucleophilic attack. preprints.org

The substitution pattern significantly influences the MEP. The electron-withdrawing chlorine atoms at the 9 and 10 positions create a region of lower electron density in the central ring, making it less susceptible to electrophilic attack compared to unsubstituted anthracene. Conversely, the electron-donating methyl groups enhance the electron density on the outer rings, making these regions more attractive to electrophiles. The interplay of these opposing electronic effects creates a complex and nuanced electrostatic landscape across the molecule.

Reactivity and Mechanistic Insights from Theoretical Models

Theoretical models are indispensable for understanding the reactivity of complex molecules like this compound, providing detailed information about reaction mechanisms, transition states, and the influence of substituents.

Theoretical Studies on Pericyclic Reactions Involving Substituted Anthracenes (e.g., Diels-Alder)

Anthracene and its derivatives are well-known to participate in pericyclic reactions, most notably the Diels-Alder reaction, where the central ring acts as a diene. researchgate.netresearchgate.net Theoretical studies on substituted anthracenes have shown that the electronic nature of the substituents plays a critical role in the kinetics and thermodynamics of these reactions. nih.govresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways, including the identification and characterization of transition states. ucsb.eduarxiv.orgrsc.org For reactions involving this compound, such as electrophilic substitution or cycloaddition, computational models can predict the most likely reaction mechanisms and the associated energy barriers.

The modeling would involve calculating the potential energy surface for a given reaction. This allows for the determination of the minimum energy path from reactants to products, passing through the transition state. The geometry and energy of the transition state are crucial for understanding the reaction kinetics. For instance, in an electrophilic aromatic substitution reaction, computational modeling can determine whether the attack is more favorable at the substituted or unsubstituted positions of the outer rings, and can elucidate the structure of the Wheland intermediate.

Influence of Halogenation and Alkyl Substitution on Electronic Properties and Reactivity

The combined effect of halogenation and alkyl substitution on the electronic properties and reactivity of anthracene is a key area of theoretical investigation. nsf.govnih.govacs.org The chlorine atoms at the 9 and 10 positions significantly alter the electronic landscape of the anthracene core. They not only withdraw electron density through the sigma framework but can also donate electron density through pi-type interactions, a phenomenon that can be dissected using NBO analysis. This dual electronic nature of halogens makes their influence complex.

The methyl groups, on the other hand, are primarily electron-donating through hyperconjugation and inductive effects. Their presence increases the electron density of the aromatic system, which generally enhances reactivity towards electrophiles. nih.gov However, their position on the outer rings directs this enhanced reactivity away from the central, halogen-substituted ring.

The interplay between the electron-withdrawing chloro groups and the electron-donating methyl groups in this compound creates a unique reactivity profile. Theoretical calculations can quantify these effects, predicting, for example, the regioselectivity of electrophilic substitution reactions. It is likely that electrophilic attack would be directed to the electron-rich outer rings, ortho and para to the methyl groups, while the central ring remains relatively deactivated. quora.com

Advanced Spectroscopic Characterization and Excited State Dynamics of 9,10 Dichloro 2,6 7 Dimethylanthracene

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental techniques used to probe the electronic structure and photophysical properties of molecules like 9,10-Dichloro-2,6(7)-dimethylanthracene. These methods provide insights into the energy levels of the ground and excited states, as well as the efficiency of light emission.

UV-Visible Absorption Spectroscopy for Ground and Excited States

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For anthracene (B1667546) derivatives, the absorption spectrum is characterized by distinct bands corresponding to electronic transitions between molecular orbitals. The substitution pattern, including the presence of chloro and methyl groups on the anthracene core, significantly influences the position and intensity of these absorption bands.

Typically, the UV-Vis spectrum of an anthracene derivative would exhibit a series of absorption bands in the ultraviolet and visible regions. The lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The substitution with chlorine atoms and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene, due to their electronic effects on the π-conjugated system.

Table 1: Hypothetical UV-Visible Absorption Data for this compound

Solvent Absorption Maxima (λmax, nm) Molar Extinction Coefficient (ε, M-1cm-1)
Hexane Data not available Data not available
Ethanol Data not available Data not available

Note: This table is illustrative. Specific data for this compound is not available.

Photoluminescence and Fluorescence Quantum Yield Studies

Photoluminescence spectroscopy involves exciting a molecule with light and measuring the emitted light (fluorescence or phosphorescence). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For anthracene derivatives, the fluorescence quantum yield is sensitive to the nature and position of substituents. The presence of heavy atoms like chlorine can enhance intersystem crossing to the triplet state, which may lead to a decrease in the fluorescence quantum yield.

Table 2: Hypothetical Photoluminescence Data for this compound

Solvent Excitation Wavelength (nm) Emission Maxima (λem, nm) Fluorescence Quantum Yield (Φf)
Cyclohexane Data not available Data not available Data not available

Note: This table is illustrative. Specific data for this compound is not available.

Solvatochromic Effects on Electronic Transitions and Excited State Stability

Solvatochromism refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in the polarity of the solvent. Studying these effects provides valuable information about the change in the dipole moment of the molecule upon electronic transition and the nature of the excited state.

By measuring the absorption and emission spectra in a series of solvents with varying polarities, the stability of the ground and excited states in different environments can be assessed. A significant solvatochromic shift would indicate a substantial change in the electronic distribution upon excitation.

Time-Resolved Spectroscopic Investigations

Time-resolved spectroscopy techniques are employed to study the dynamics of excited states on very short timescales, from femtoseconds to microseconds. These experiments provide direct information about the lifetimes of excited states and the pathways of their decay.

Femtosecond and Nanosecond Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique where an initial laser pulse (pump) excites the molecule, and a second, delayed pulse (probe) monitors the changes in absorption of the sample as a function of time. This allows for the direct observation of short-lived excited states and their decay kinetics.

Femtosecond transient absorption would be used to study ultrafast processes such as internal conversion and vibrational relaxation, which occur on the order of picoseconds or less. Nanosecond transient absorption is suitable for investigating longer-lived excited states, such as the first excited singlet state (S1) and the triplet state (T1).

Table 3: Hypothetical Transient Absorption Data for this compound

Solvent Excited State Wavelength of Max. Absorption (nm) Lifetime
Benzene S1 Data not available Data not available

Note: This table is illustrative. Specific data for this compound is not available.

Time-Resolved Fluorescence and Emission Lifetimes

Time-resolved fluorescence measurements directly probe the decay of the fluorescent excited state. Techniques such as time-correlated single-photon counting (TCSPC) are used to measure the fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state.

The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its molecular environment. It is related to the radiative and non-radiative decay rates of the excited state. For this compound, the fluorescence lifetime would be a key parameter in understanding its photophysical behavior.

Table 4: Hypothetical Fluorescence Lifetime Data for this compound

Solvent Excitation Wavelength (nm) Emission Wavelength (nm) Fluorescence Lifetime (τf, ns)
Dichloromethane Data not available Data not available Data not available

Note: This table is illustrative. Specific data for this compound is not available.

Elucidation of Excited-State Deactivation Pathways (Internal Conversion, Intersystem Crossing, Reverse Intersystem Crossing)

Upon photoexcitation, this compound is expected to dissipate its energy through several competing deactivation pathways. The primary routes for de-excitation from the first excited singlet state (S₁) are fluorescence, internal conversion (IC) to the ground state (S₀), and intersystem crossing (ISC) to the triplet manifold (Tₙ). researchgate.netwikipedia.orgyoutube.com

Internal Conversion (IC): This non-radiative process involves the transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀), where electronic energy is converted into vibrational energy, manifesting as heat. wikipedia.orgyoutube.com While always a competing pathway, its efficiency is highly dependent on the molecule's structural rigidity and the energy gap between the involved states.

Intersystem Crossing (ISC): This pathway involves a spin-forbidden transition from a singlet state to a triplet state (e.g., S₁ → T₁). The presence of chlorine atoms at the 9 and 10 positions is crucial. Due to the "heavy-atom effect," the chlorine atoms enhance spin-orbit coupling, which facilitates the rate of intersystem crossing. researchgate.netresearchgate.net This enhanced ISC is a known characteristic of halogenated aromatic hydrocarbons and would make the formation of triplet excitons a significant deactivation pathway for this molecule. rsc.orgrsc.org Studies on 9,10-dichloroanthracene (B1293567) have established the temperature-dependent nature of its ISC rate. researchgate.net

Characterization of Singlet and Triplet Excited States

The electronic properties of this compound are defined by its singlet (S) and triplet (T) excited states, which originate from π-π* transitions within the anthracene core. nih.gov

Singlet Excited States (Sₙ): The lowest excited singlet state (S₁) is responsible for the molecule's absorption and fluorescence properties. Substituents significantly tune these properties. acs.org Both chloro and methyl groups on the anthracene ring are known to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted anthracene. beilstein-journals.orgmdpi.com The S₁ state can be probed using techniques like UV-Vis absorption and fluorescence spectroscopy, while higher excited states are often studied using transient absorption spectroscopy. acs.orgrsc.org

Triplet Excited States (Tₙ): The lowest triplet state (T₁) is lower in energy than the S₁ state. nih.gov Due to the enhanced ISC from the heavy-atom effect of chlorine, the triplet quantum yield is expected to be significant. researchgate.net The T₁ state is typically long-lived (microseconds to milliseconds) as its decay to the singlet ground state is spin-forbidden. This state can be directly observed through phosphorescence measurements at low temperatures or by using transient absorption spectroscopy, which detects triplet-triplet absorption. acs.orgresearchgate.net The energy of the T₁ state is a critical parameter for applications in photodynamic therapy and triplet-triplet annihilation processes. researchgate.net

A summary of expected excited-state characteristics is presented below.

PropertyExpected CharacteristicInfluencing Factors
S₁ State Energy Lower than anthraceneRed-shift from both chloro- and methyl-substituents. acs.org
Fluorescence Expected to be efficient, but quenched by ISCThe balance between radiative decay and ISC. beilstein-journals.org
ISC Rate (S₁→T₁) HighEnhanced spin-orbit coupling from chlorine atoms. researchgate.net
T₁ State Energy Lower than S₁ stateDetermined by the π-electron system of the anthracene core.
RISC Rate (T₁→S₁) Likely lowDependent on the singlet-triplet energy gap (ΔEₛₜ). rsc.org

Vibrational Spectroscopy for Structural Elucidation and Dynamics

Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding within this compound.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. epequip.comthermofisher.comjasco-global.com While a fully assigned spectrum for this compound is not available, the expected frequencies can be predicted based on extensive studies of substituted anthracenes and naphthalenes. tandfonline.comnih.govsns.it

FTIR Spectroscopy: The FTIR spectrum would be dominated by absorptions corresponding to C-H stretching from the aromatic rings (3100-3000 cm⁻¹) and the methyl groups (3000-2850 cm⁻¹). The aromatic C=C stretching vibrations would appear in the 1650-1450 cm⁻¹ region. The C-H in-plane and out-of-plane bending modes, which are sensitive to the substitution pattern, would be found below 1300 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong absorption in the lower frequency region, typically below 850 cm⁻¹. chemicalbook.comnist.gov

Raman Spectroscopy: As a non-polar molecule, the symmetric vibrations of the anthracene core are expected to be strong in the Raman spectrum. spectrabase.com The most characteristic signals for anthracenic systems are the intense ring stretching and breathing modes between 1600 cm⁻¹ and 1300 cm⁻¹. sns.it Vibrations involving the methyl and chloro substituents would also be Raman active.

The table below summarizes the expected key vibrational modes.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Methyl C-H Stretch3000 - 2850FTIR, Raman
Aromatic C=C Stretch1650 - 1450FTIR, Raman (Strong)
Methyl Bending1460 - 1380FTIR
C-Cl Stretch< 850FTIR (Strong), Raman

Time-Resolved Vibrational Spectroscopy

Time-resolved vibrational techniques, such as picosecond IR/UV spectroscopy, can monitor the flow of energy within the molecule after electronic excitation. Studies on the parent anthracene molecule in solution have revealed a two-stage relaxation process. acs.org

Intramolecular Vibrational Redistribution (IVR): Following non-radiative transitions like internal conversion or intersystem crossing, the molecule is left in a vibrationally "hot" state. The excess vibrational energy rapidly redistributes among the various vibrational modes of the molecule. For anthracene, this IVR process occurs on a timescale of approximately 4 picoseconds. acs.org

Vibrational Cooling: The vibrationally excited molecule then transfers its excess energy to the surrounding solvent molecules, returning to thermal equilibrium. This intermolecular energy transfer, or vibrational cooling, is a slower process, occurring on a timescale of 8-15 picoseconds for anthracene, with the exact time being solvent-dependent. acs.org

It is expected that this compound would exhibit similar ultrafast vibrational dynamics, with the specific time constants being influenced by the substituents and their interactions with the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research

NMR spectroscopy is the most definitive method for elucidating the precise molecular structure of organic compounds. slideshare.netuobasrah.edu.iqethernet.edu.et For this compound, ¹H and ¹³C NMR would confirm the substitution pattern and connectivity of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The spectrum is expected to show signals in two main regions: the aromatic region (likely between 7.5 and 8.6 ppm) and the aliphatic region for the methyl protons. The methyl protons would appear as a singlet further upfield (estimated around 2.5 ppm). The aromatic region would consist of a series of doublets and multiplets corresponding to the non-equivalent protons on the anthracene core. The exact splitting pattern would differentiate between the 2,6- and 2,7-dimethyl isomers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The high symmetry of the 2,6-dimethyl isomer and the 2,7-dimethyl isomer would result in fewer than 16 signals. The carbons directly attached to the chlorine atoms (C-9 and C-10) would be significantly deshielded and appear far downfield (estimated >125 ppm). The carbons bonded to the methyl groups (C-2, C-6/7) would also be shifted downfield compared to unsubstituted carbons.

The following tables provide estimated chemical shifts based on known substituent effects and data from related compounds like 9,10-dichloroanthracene and various dimethylanthracenes. uchile.clchemicalbook.comchemicalbook.comchemicalbook.comrsc.org

Table: Predicted ¹H NMR Chemical Shifts

Proton Estimated Chemical Shift (ppm) Multiplicity
Aromatic-H 7.5 - 8.6 m, d, s

Table: Predicted ¹³C NMR Chemical Shifts

Carbon Estimated Chemical Shift (ppm)
C-9, C-10 (C-Cl) > 125
Aromatic C-H & C-C 120 - 140

Real-time In Situ Monitoring of Photoreactions via NMR

Currently, there is no publicly available research data detailing the real-time in situ monitoring of photoreactions specifically for this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is a powerful technique for monitoring reaction kinetics and identifying intermediates and products in real-time, specific studies applying this method to the photoreactions of this particular compound have not been found in a comprehensive search of scientific literature.

The general principle of such an experiment would involve irradiating a solution of this compound directly within an NMR spectrometer and acquiring spectra at regular intervals. This would, in theory, allow for the observation of the decay of the parent compound's signals and the concurrent emergence of signals corresponding to photoproducts. Analysis of the signal integrals over time would provide kinetic data for the photoreaction. However, without experimental data, a detailed discussion and presentation of findings for this compound are not possible.

Supramolecular Architectures and Crystal Engineering of Dichloro Dimethylanthracene Systems

Relationship Between Solid-State Structure and Photophysical Response

For anthracene (B1667546) derivatives, a common phenomenon is aggregation-caused quenching (ACQ), where the close proximity of molecules in the solid state leads to the formation of non-emissive excimers, thereby reducing the fluorescence quantum yield. However, the strategic placement of substituents can mitigate this effect. The chloro and methyl groups in 9,10-Dichloro-2,6(7)-dimethylanthracene are expected to induce steric hindrance that could prevent the ideal co-facial π-π stacking required for strong excimer formation.

Conversely, in some systems, aggregation can lead to enhanced emission, a phenomenon known as aggregation-induced emission (AIE). nih.gov This is often observed in molecules where intramolecular rotations are free in solution, providing non-radiative decay pathways. In the solid state, these rotations are restricted, which blocks the non-radiative channels and forces the molecule to de-excite through fluorescence. nih.gov The substitution pattern of this compound could potentially lead to such restricted intramolecular motions within the crystal lattice.

The specific arrangement of molecules, such as a "herringbone" or "slipped-stack" packing, can significantly impact the solid-state emission properties. These arrangements can lead to different degrees of electronic coupling between adjacent molecules, which in turn affects the energy of the emissive state and the fluorescence quantum yield. The presence of heavy atoms like chlorine can also influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet state, which could potentially open pathways for phosphorescence or be a consideration in applications where triplet states are relevant.

Table 3: Structure-Property Relationships in Crystalline Anthracene Derivatives

Structural FeaturePhotophysical ConsequenceRelevance to this compound
Planar, co-facial π-stacking Strong excimer formation, often leading to red-shifted and quenched fluorescence.The substituents are likely to prevent perfect co-facial stacking, potentially reducing quenching.
Herringbone or slipped-stack packing Weaker intermolecular electronic coupling, often preserving monomer-like emission with higher quantum yields.A likely packing motif due to the steric influence of the substituents.
Restricted intramolecular rotation Can lead to Aggregation-Induced Emission (AIE) by blocking non-radiative decay channels.The specific crystal packing will determine the degree of rotational freedom.
Presence of heavy atoms (Cl) Can enhance spin-orbit coupling, increasing the rate of intersystem crossing to the triplet state.May influence the balance between fluorescence and phosphorescence.

Applications in Advanced Materials and Catalysis Research

Photoredox Catalysis and Mechanistic Pathways

Anthracene (B1667546) and its derivatives are prominent in the field of organic photochemistry and have been extensively investigated for their use in photoredox catalysis. rroij.combeilstein-journals.org These compounds can absorb light and mediate electron transfer processes, enabling chemical transformations that are otherwise difficult to achieve. The substitution on the anthracene skeleton, such as with chloro and methyl groups, is a key strategy for tuning the redox potentials and photophysical properties to fit specific catalytic cycles. rroij.com

Anthracene derivatives function as photosensitizers by absorbing photons to reach an excited state, from which they can initiate chemical reactions via energy or electron transfer. mdpi.com Upon irradiation, the photosensitizer reaches an excited state (PC*) that is both a better oxidant and a better reductant than its ground state. This excited state can then engage in single electron transfer (SET) with a substrate. In an oxidative quenching cycle, the excited catalyst accepts an electron from a donor molecule, becoming a radical anion while the donor is oxidized. mdpi.com In a reductive quenching cycle, the excited catalyst donates an electron to an acceptor, forming a radical cation. mdpi.com

The core structure of 9,10-Dichloro-2,6(7)-dimethylanthracene suggests it would be an effective photosensitizer. The chlorine atoms at the 9 and 10 positions are electron-withdrawing, which would increase the oxidation potential of the excited state, making it a stronger photooxidant compared to unsubstituted anthracene. This is a common strategy in the design of organic photoredox catalysts. For instance, 9,10-dicyanoanthracene (B74266) (DCA), which also features electron-withdrawing groups at the 9,10-positions, is a well-known and powerful photoredox catalyst used in a variety of transformations, such as metal-free decarboxylative alkynylations. organic-chemistry.org The DCA catalyst, upon visible-light irradiation, can oxidize substrates that are difficult to oxidize with other catalysts. organic-chemistry.org Similarly, the chlorinated anthracene core in this compound would be expected to facilitate challenging oxidative reactions.

The primary mechanism through which anthracene-based photosensitizers operate is Single Electron Transfer (SET). mdpi.com The feasibility of a SET process is determined by the redox potentials of the catalyst in its ground and excited states relative to the redox potentials of the substrate. The cation-radical Diels-Alder reaction is a classic example of a transformation enabled by a photoredox SET mechanism. nih.gov In this type of reaction, a photooxidant, such as a pyrylium (B1242799) salt, is excited by light and then oxidizes an electron-rich diene or dienophile to a cation radical, which then readily undergoes the cycloaddition reaction. nih.gov

For this compound, the two chlorine atoms would make the anthracene radical cation a potent oxidant. Studies on 9,10-dichloroanthracene (B1293567) have shown that its cation radical is quite stable, particularly at low temperatures, which is a favorable characteristic for a photocatalyst. oup.com The methyl groups at the 2 and 6 (or 7) positions, being weakly electron-donating, would slightly counteract the effect of the chloro groups, providing a means to fine-tune the electronic properties. This balance between electron-withdrawing and -donating groups allows for precise control over the catalyst's redox window, making it potentially suitable for selective transformations where a specific oxidizing power is required.

A more advanced concept in photocatalysis involves the excitation of radical ions themselves. While many synthetic transformations have proposed excited organic radicals as the key photoactive species, this area has been met with some skepticism due to the extremely short lifetimes (picosecond range) of these species. rsc.org However, these electronically excited radicals are potentially very powerful photocatalysts, capable of reaching extreme electrochemical potentials. rsc.org A proposed mechanism is Consecutive Photoinduced Electron Transfer (ConPET), where a photocatalyst precursor absorbs a first photon to form a radical ion, which then absorbs a second photon to reach a highly energetic excited radical state capable of performing challenging chemical reactions. rsc.org

While there is no specific research on excited radicals of this compound, the stability of the 9,10-dichloroanthracene radical anion at low temperatures suggests that this family of compounds could be a platform for exploring such phenomena. oup.com The study of related radical anions, such as that of 9,10-dicyanoanthracene, has shown they can be excited by a second photon to facilitate difficult reductions. rsc.org The investigation into the photocatalytic activity of the radical ions of this compound could, therefore, open up new photochemical pathways. rsc.org

Optoelectronic Materials Research

Anthracene derivatives are a cornerstone of research into organic optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgrsc.orgresearchgate.net Their high fluorescence quantum yields, good thermal stability, and tunable emission colors make them ideal candidates for light-emitting layers. bohrium.commdpi.com The performance of these materials is highly dependent on the substituents attached to the anthracene core, which influence molecular packing, charge transport properties, and photophysical characteristics. rsc.orgresearchgate.net

The design of fluorescent materials based on anthracene aims to achieve high quantum efficiency, color purity, and stability. bohrium.com A key challenge is to prevent fluorescence quenching in the solid state, which often arises from strong intermolecular π-π stacking. bohrium.commdpi.com A common design strategy is to introduce bulky substituents at the 9 and 10 positions of the anthracene core. mdpi.com These bulky groups create steric hindrance that disrupts molecular packing, reduces intermolecular interactions, and thus enhances solid-state luminescence efficiency. mdpi.comresearchgate.net

Furthermore, the electronic nature of the substituents can tune the emission wavelength. Electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org Substitution is a powerful tool to tune the photophysical properties of chromophores, with all substitutions generally leading to a red-shift in the absorption and emission spectra compared to unsubstituted anthracene. acs.org

For this compound, the substituents serve multiple purposes. The chlorine atoms at the 9 and 10 positions, while not exceptionally bulky, do influence the electronic properties and can prevent the [4+4] photodimerization that unsubstituted anthracene undergoes. rsc.org The methyl groups on the fused rings can also contribute to steric hindrance and tune the electronic structure. This specific substitution pattern is expected to produce a blue-emitting material, as anthracene derivatives are a well-established class of blue fluorophores. researchgate.netepa.gov The combination of chloro and methyl groups offers a way to modulate the emission color and quantum yield.

Table 1: Photophysical Properties of Selected Anthracene Derivatives in Solution

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_F)Solvent
9,10-Diphenylanthracene (B110198)393434~1.00Toluene
9,10-Dimethylanthracene398422~0.70Toluene
9,10-Bis(4-methoxyphenyl)anthracene405434>0.52CH₂Cl₂
9,10-Dicyanoanthracene3914200.77Cyclohexane

Data compiled from various sources for comparative purposes. rsc.orgepa.govrsc.org The properties of this compound are not available in the cited literature but are expected to fall within the blue region of the spectrum based on its structural analogues.

Anthracene derivatives are widely used as the emitting layer in OLEDs, especially for generating blue light, which is crucial for full-color displays and white lighting applications. rsc.orgrsc.org Efficient blue emitters have historically been a challenge in OLED technology, and anthracenes offer a stable and highly fluorescent option. bohrium.com The design of these molecules for OLEDs focuses on achieving high external quantum efficiency (EQE), good color purity (represented by CIE coordinates), and operational stability. bohrium.comrsc.org

The compound this compound possesses structural features that could make it a promising candidate for an OLED emitter. The anthracene core provides the fundamental blue emission. bohrium.com The substitution pattern is critical for device performance. Introducing substituents can improve the thermal stability and amorphous film-forming properties, which are essential for fabricating stable and uniform OLED devices. epa.gov For example, various 9,10-diarylanthracenes have been synthesized and shown to be excellent blue emitters with high thermal stability and quantum yields. epa.gov Similarly, attaching bulky groups to the 2,6-positions of 9,10-diphenylanthracene has been shown to create materials with amorphous, non-coplanar structures that lead to high current efficiencies in OLEDs.

While specific device data for this compound is not available, its structure suggests it could serve as a blue emitter. The dichloro-substitution would affect the charge injection and transport properties, while the dimethyl-substitution would influence the morphology of the thin film. The combination of these features could lead to a material with balanced charge-carrier mobilities and high solid-state luminescence, key requirements for an efficient OLED emitter.

Table 2: Electroluminescence Performance of Selected Blue-Emitting Anthracene Derivatives in OLEDs

Emitter MoleculeMax EQE (%)CIE Coordinates (x, y)Emission Color
D1 (Anthracene-based emitter)4.08(0.16, 0.20)Blue
D2 (Anthracene-based emitter)4.06(0.15, 0.12)Deep Blue
mCz-TAn-CN (Anthracene derivative)7.03(0.14, 0.12)Deep Blue
m2Cz-TAn-CN (Anthracene derivative)7.28(0.14, 0.09)Deep Blue

This table presents performance data for recently developed anthracene-based emitters to illustrate the state-of-the-art. bohrium.comrsc.org EQE stands for External Quantum Efficiency and CIE stands for Commission Internationale de l'Eclairage, which defines the color space. Data for this compound is not present in the referenced literature.

Mechanochemical Transformations Involving Anthracene Derivatives

Mechanochemistry, the study of chemical reactions induced by mechanical force, is a rapidly growing field of chemistry. Anthracene derivatives are known to undergo mechanochemical transformations, most notably reversible [4+4] cycloaddition reactions. researchgate.netnih.govnih.gov In this process, two anthracene molecules react under mechanical stress or upon irradiation to form a dimer, which can then be cleaved back to the monomers by applying a different stimulus, such as heat or light of a different wavelength. nih.gov This reversibility makes them attractive for applications in self-healing materials and molecular switches.

The reactivity of anthracene derivatives in mechanochemical reactions is influenced by the substituents on the anthracene core. These substituents can affect the crystal packing of the molecules in the solid state, which in turn influences their reactivity. They can also have electronic effects that modulate the stability of the intermediates and products of the mechanochemical reaction.

For this compound, the chloro and methyl substituents would likely play a significant role in its mechanochemical behavior:

Steric Effects: The chlorine atoms and methyl groups will introduce steric bulk, which could influence the facility of the [4+4] cycloaddition by altering the proximity and orientation of adjacent anthracene molecules in the solid state.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl groups will modify the electron density of the anthracene core, potentially affecting the activation energy of the cycloaddition and the stability of the resulting dimer.

While direct experimental evidence for the mechanochemical transformations of this compound is not available, the extensive research on other substituted anthracenes suggests that it is a promising candidate for investigation in this area. researchgate.netnih.gov Theoretical studies on anthracene cycloadducts have shown that external forces can effectively cleave the bonds formed during dimerization, highlighting the potential for these systems in mechanophore design. researchgate.net

Future Research Directions and Outlook

Emerging Computational Approaches for Complex Halogenated Anthracene (B1667546) Derivatives

The intricate interplay between halogen atoms and the aromatic framework in compounds like 9,10-Dichloro-2,6(7)-dimethylanthracene offers a rich landscape for theoretical exploration. researchgate.net Emerging computational methods are pivotal in dissecting the profound effects of halogenation and methylation on the electronic structure, reactivity, and optical behavior of the anthracene core. researchgate.netvsu.ru

Future computational studies will likely move beyond standard quantum chemical calculations to more sophisticated multiscale approaches. rsc.org These methods can provide a deeper understanding of how the specific substitution pattern of this compound influences its molecular properties in complex environments, such as in solution or at the interface of different materials. Key areas of investigation will include:

Density Functional Theory (DFT): DFT calculations will continue to be a cornerstone for exploring the ground and excited-state properties. researchgate.net This can be used to predict molecular orbitals, UV-visible absorption spectra, and vibrational signatures (IR and Raman), offering a comprehensive narrative that connects theoretical insights with potential practical applications. researchgate.net

Time-Dependent DFT (TD-DFT): To understand the photophysical behavior, TD-DFT will be essential for modeling electronic transitions and predicting fluorescence properties, which are crucial for applications in organic electronics like OLEDs.

Molecular Dynamics (MD) Simulations: MD simulations can predict the self-assembly behavior of these molecules. By simulating the interactions between multiple this compound molecules, researchers can gain insight into the formation of larger aggregates and thin films, which is vital for designing materials with tailored properties. acs.org

Lattice Monte Carlo (MC) Method: For predicting the structure of self-assembled layers on surfaces, the lattice MC simulation method is a powerful tool. acs.org This approach can be used to examine how changes in the position of halogen and methyl groups affect the morphology of metal-organic precursors, guiding the on-surface synthesis of novel covalent polymers. acs.org

Table 1: Computational Approaches and Their Applications for Halogenated Anthracenes
Computational MethodPrimary ApplicationPredicted PropertiesRelevance to this compound
Density Functional Theory (DFT)Electronic structure calculationMolecular orbitals (HOMO/LUMO), electron density, IR/Raman spectra, NMR shifts researchgate.netUnderstanding fundamental electronic properties and reactivity.
Time-Dependent DFT (TD-DFT)Excited-state propertiesUV-Vis absorption spectra, fluorescence, phosphorescence researchgate.netPredicting optical and photophysical behavior for optoelectronic applications.
Molecular Dynamics (MD)Simulating molecular motionSelf-assembly, conformational changes, solvent effectsInvestigating aggregation behavior and interaction with the environment.
Lattice Monte Carlo (MC)Predicting ordered structuresMorphology of self-assembled monolayers on surfaces acs.orgGuiding the design of surface-based covalent polymers and nanostructures.

Advanced Time-Resolved Spectroscopy for Elucidating Ultrafast Dynamics

Understanding the fate of electronic excitation in this compound is critical for its application in areas like photocatalysis and organic electronics. Advanced time-resolved spectroscopic techniques, particularly those with femtosecond resolution, are indispensable for directly observing the ultrafast processes that occur immediately after photoexcitation.

Future research will employ a suite of sophisticated spectroscopic methods to map the complete energy relaxation pathways of this molecule. Techniques such as femtosecond time-resolved absorption and fluorescence spectroscopy can reveal the dynamics of excited states, including internal conversion, intersystem crossing, and energy transfer. researchgate.netriken.jp

Key experimental approaches will include:

Transient Absorption Spectroscopy: This pump-probe technique allows for the monitoring of excited-state populations on timescales from femtoseconds to microseconds, providing detailed information about the lifetimes of singlet and triplet states.

Time-Resolved Fluorescence: By measuring the decay of fluorescence over time, researchers can determine the excited singlet state lifetime and investigate processes that compete with light emission, such as excimer formation or non-radiative decay. researchgate.netdocumentsdelivered.com

Two-Dimensional Electronic Spectroscopy (2DES): This advanced technique can unravel complex excited-state dynamics by mapping the coupling and energy transfer between different electronic states, offering unprecedented detail about the initial steps of photo-induced processes.

Table 2: Advanced Spectroscopic Techniques for Studying Ultrafast Dynamics
TechniqueInformation ObtainedTimescaleRelevance to this compound
Transient Absorption SpectroscopyExcited-state absorption, lifetimes of singlet and triplet states, reaction intermediatesFemtoseconds to millisecondsMapping the complete deactivation pathway of the excited state.
Time-Resolved FluorescenceSinglet excited-state lifetime, quenching dynamics, excimer formation researchgate.netPicoseconds to nanosecondsCharacterizing the primary emissive state and competing processes.
Two-Dimensional Electronic Spectroscopy (2DES)Coupling between electronic states, energy transfer pathwaysFemtoseconds to picosecondsResolving complex and overlapping electronic transitions and their dynamics.

Rational Design of Multi-functional Supramolecular Systems

The unique substitution pattern of this compound makes it an attractive building block (synthon) for the bottom-up construction of complex supramolecular architectures. The chlorine atoms can engage in halogen bonding, a highly directional non-covalent interaction, while the methyl groups and the extended π-system can direct assembly through steric effects and π-π stacking.

Future research will focus on the rational design of multi-functional systems where this compound units are programmed to self-assemble into predictable and functional structures. By carefully choosing complementary molecules or surfaces, it will be possible to create:

Crystalline Solids: Engineering co-crystals where the halogen bonding and π-stacking interactions lead to specific packing motifs with desirable electronic properties, such as high charge carrier mobility.

Surface-Confined Networks: Utilizing surface-assisted polymerization reactions, where the dichloro-anthracene derivative acts as a monomer, to create low-dimensional covalent polymers on catalytically active metallic surfaces. acs.org The precise arrangement of the monomers can be tuned by the position of the reactive halogen centers. acs.org

Luminescent Gels and Liquid Crystals: Incorporating the molecule into soft materials where its fluorescence properties can be modulated by the phase of the material, leading to stimuli-responsive systems.

The ability to control the assembly in both the solid-state and on surfaces opens up possibilities for creating novel materials for applications in sensors, nanoelectronics, and light-emitting devices.

Integration of this compound into Novel Catalytic Cycles

The electronic properties of halogenated anthracenes suggest their potential use in novel catalytic cycles, particularly in photoredox catalysis. The chlorine and methyl substituents can be used to tune the redox potentials and the excited-state lifetimes of the anthracene core, making it a potentially versatile photosensitizer.

Future investigations will explore the integration of this compound into catalytic systems where it can absorb light and initiate chemical transformations. Research will likely proceed in several key directions:

Photoredox Catalysis: Exploring its ability to act as a photosensitizer for a range of organic reactions. Upon light absorption, the excited state of the molecule could be sufficiently oxidizing or reducing to activate substrates, enabling challenging chemical bond formations under mild conditions.

Energy Transfer Catalysis: Utilizing the triplet state of the molecule to sensitize other chemical species. The heavy chlorine atoms are expected to promote intersystem crossing, leading to a high triplet quantum yield, which is beneficial for reactions that proceed through triplet-state intermediates.

Ligand Development: The anthracene scaffold could be further functionalized to create novel ligands for transition metal catalysis. The electronic properties of the ligand could be fine-tuned by the existing substituents, potentially influencing the catalytic activity and selectivity of the metal center. The synthesis of anthracene derivatives can be achieved through various methods, including metal-catalyzed reactions. beilstein-journals.org

By systematically studying its behavior in these contexts, researchers can develop new catalytic methodologies that leverage the unique photophysical and electronic properties of this tailored aromatic system.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9,10-Dichloro-2,6(7)-dimethylanthracene, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves halogenation of anthracene derivatives. For example, dichlorination at the 9,10-positions can be achieved using chlorinating agents (e.g., Cl₂ or SOCl₂) under inert conditions. Methyl groups at the 2,6(7) positions may be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling with methylboronic acids. Key parameters include temperature control (80–120°C), catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), and stoichiometric ratios to avoid over-halogenation. Evidence from TRC product codes (D434255) confirms the structural feasibility of such routes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on hazard codes (H315: skin irritation; H335: respiratory irritation), researchers must:

  • Use inert gas handling (P231) to prevent oxidation or decomposition .
  • Employ explosion-proof equipment (P241) and avoid static discharge (P243) due to flammability risks (H225) .
  • Store in airtight, corrosion-resistant containers (P404) at ≤25°C (P235) to mitigate degradation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to non-chlorinated analogs in Diels-Alder reactions?

  • Methodological Answer : Chlorine substituents increase electron-withdrawing effects, enhancing dienophilicity. For example, 9,10-dimethylanthracene reacts with tetracyanoethylene (TCNE) at a rate constant of 1.2 × 10³ M⁻¹s⁻¹ in dichloromethane. Chlorinated derivatives may exhibit faster kinetics due to increased electrophilicity. Reaction monitoring via FTIR (e.g., tracking C≡N stretching bands of TCNE at 2220 cm⁻¹) and UV-Vis spectroscopy can quantify adduct formation .

Q. What methodologies are employed to characterize the photophysical properties of this compound?

  • Methodological Answer :

  • Fluorescence Quantum Yield (Φf) : Measure relative to standards (e.g., 9,10-diphenylanthracene in cyclohexane) using an integrating sphere and fluorometer .
  • Time-Resolved Spectroscopy : Use pulsed lasers (e.g., EPL 405 nm) with lifetime fluorometers to determine radiative decay rates (τ ≈ 5–10 ns for anthracene derivatives) .
  • TD-DFT Calculations : Optimize excited-state geometries (B3LYP/6-31G(d)) to predict absorption/emission spectra .

Q. What analytical techniques are recommended for detecting this compound in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for PAH isolation from water/sediments .
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) for quantification (LOD ≈ 0.1 ng/L) .
  • HPLC-PDA : Employ a C18 column with acetonitrile/water gradients and diode-array detection (λ = 254 nm) .

Q. How do structural modifications at the 2,6(7) positions affect the electronic properties of anthracene derivatives?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry in CH₂Cl₂ reveals oxidation potentials (E₀ₓ ≈ +1.2 V vs. Fc/Fc⁺) influenced by methyl groups’ electron-donating effects .
  • Charge Transport : For 2,6-distyryl derivatives, linear packing in crystals enhances hole mobility (μ ≈ 0.1 cm²/Vs) compared to 9,10-substituted isomers, as shown by OFET studies .
  • DFT Studies : Methyl groups at 2,6(7) positions reduce HOMO-LUMO gaps (ΔE ≈ 3.2 eV) compared to unsubstituted anthracene (ΔE ≈ 3.9 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.